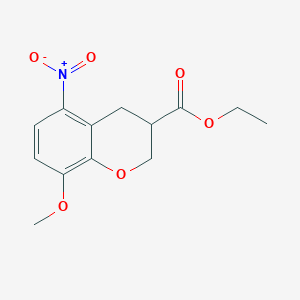
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-5-nitrochroman-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxychroman-3-carboxylic acid and ethyl nitrite.
Nitration: The nitration of 8-methoxychroman-3-carboxylic acid is carried out using a nitrating agent like nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 5-position of the chroman ring.
Esterification: The resulting 8-methoxy-5-nitrochroman-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 8-amino-5-nitrochroman-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-methoxy-5-nitrochroman-3-carboxylic acid.
Scientific Research Applications
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a pharmacological tool.
Chemical Research: It serves as a model compound for studying the reactivity and properties of chroman derivatives.
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-5-nitrochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also activate caspase-3/7, which are crucial enzymes in the apoptotic pathway .
Comparison with Similar Compounds
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate can be compared with other chroman derivatives such as:
8-Methoxycoumarin-3-carboxylate: Similar in structure but lacks the nitro group, which may result in different biological activities.
5-Nitrochroman-3-carboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
ethyl 8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H15NO6/c1-3-19-13(15)8-6-9-10(14(16)17)4-5-11(18-2)12(9)20-7-8/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
QQIZNKWSECPKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2OC1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















